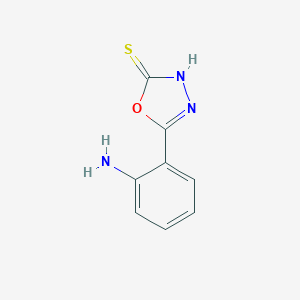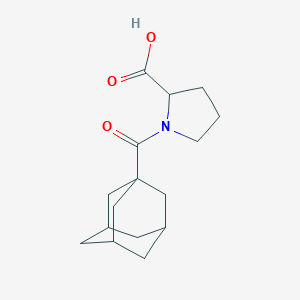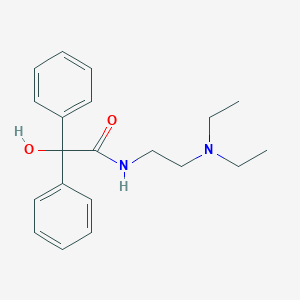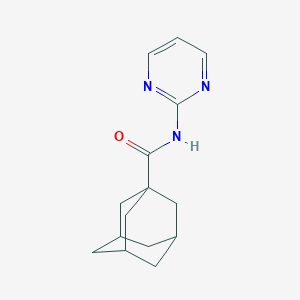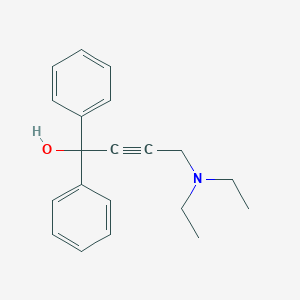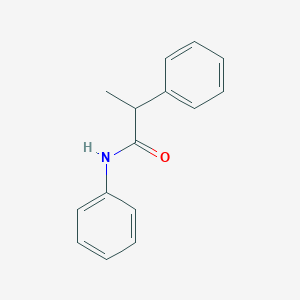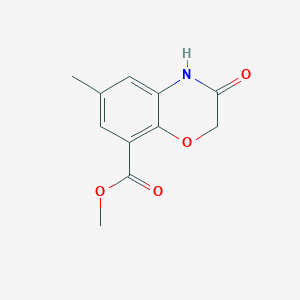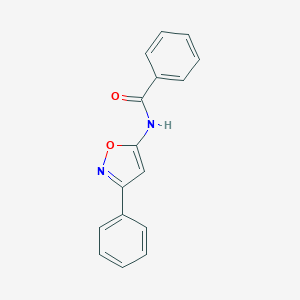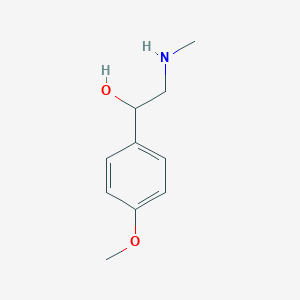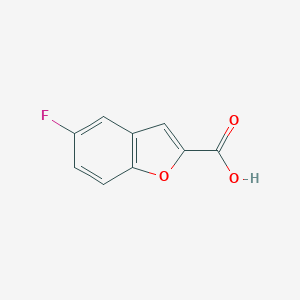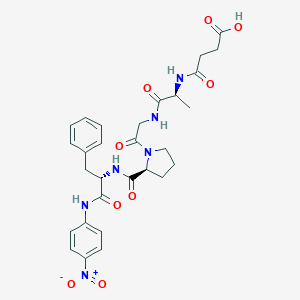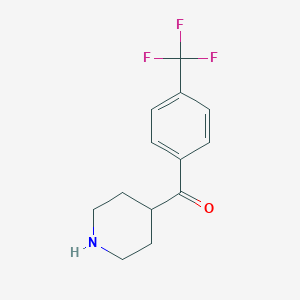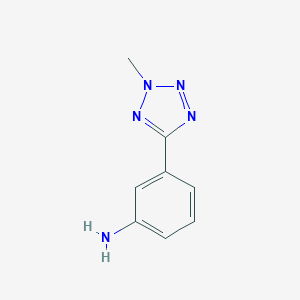
3-(2-methyl-2H-tetrazol-5-yl)aniline
描述
The compound 3-(2-methyl-2H-tetrazol-5-yl)aniline is a derivative of aniline where the aniline moiety is substituted with a 2-methyl-2H-tetrazol-5-yl group. This structure suggests potential reactivity due to the presence of the tetrazole ring, which is known for its participation in various chemical reactions due to the presence of nitrogen atoms.
Synthesis Analysis
The synthesis of tetrazole derivatives can be complex due to the reactivity of the tetrazole ring. While the provided papers do not directly describe the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline, they do offer insights into related compounds. For instance, the synthesis of 3-aryl-1-(tetrazol-5'-yl)triazenes involves coupling tetrazole-5-diazonium ion with substituted anilines, which could be a similar approach for synthesizing the compound . Additionally, the preparation of 2-methyl-2H-tetrazol-5-ylhydrazones suggests that methylated tetrazoles can be more reactive, which might be relevant for the synthesis of 3-(2-methyl-2H-tetrazol-5-yl)aniline .
Molecular Structure Analysis
The molecular structure of 3-(2-methyl-2H-tetrazol-5-yl)aniline would feature a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which can exhibit tautomeric structures. The presence of the methyl group at the 2-position of the tetrazole could influence the electronic distribution and stability of the molecule .
Chemical Reactions Analysis
Tetrazole derivatives are known to participate in various chemical reactions. The papers describe reactions such as the nitration of aromatic compounds, where aniline derivatives are nitrated using a Brønsted acidic ionic liquid . This suggests that 3-(2-methyl-2H-tetrazol-5-yl)aniline could potentially undergo nitration as well. Furthermore, the ambident alkylation reactions of 3-aryl-1-(tetrazol-5'-yl)triazenes and the reactivity of 2-methyl-2H-tetrazol-5-ylhydrazones with electrophilic reagents provide insights into the types of reactions that could be expected for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2-methyl-2H-tetrazol-5-yl)aniline would be influenced by both the aniline and tetrazole moieties. The tetrazole ring is known for its high nitrogen content, which can contribute to the compound's density, boiling point, and solubility. The presence of the methyl group may also affect these properties by adding steric bulk and modifying the electronic properties of the molecule . The reactivity of the compound towards electrophilic reagents and its potential to form various derivatives through reactions such as nitration, alkylation, and cyclization would be key aspects of its chemical behavior .
科学研究应用
-
Chemical Synthesis
-
Energetic Materials Chemistry
- There’s a study that discusses the synthesis of a combined bis-heterocyclic system composed of 1-hydroxy-tetrazole and 1-hydroxy-1,2,4-triazole . While “3-(2-methyl-2H-tetrazol-5-yl)aniline” isn’t directly mentioned, it’s related due to the presence of the tetrazole group . The synthesis modifies the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .
-
Medicinal Chemistry
-
Explosives
-
Photography and Photo Imaging
属性
IUPAC Name |
3-(2-methyltetrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-13-11-8(10-12-13)6-3-2-4-7(9)5-6/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGHNXCWKDXJLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60560357 | |
| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-2H-tetrazol-5-yl)aniline | |
CAS RN |
114934-51-9 | |
| Record name | 3-(2-Methyl-2H-tetrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60560357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Benzyl-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B182037.png)
